1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione is a symmetrically substituted anthraquinone derivative characterized by four amino groups at positions 1,4,5,8 and two 2-ethoxyphenoxy groups at positions 2,5. Its molecular formula is C₃₀H₂₈N₄O₆, with a molecular weight of 540.58 g/mol. The compound is synthesized via Buchwald-Hartwig amination of a tetrachloroanthracenedione precursor with 2-ethoxyphenoxy substituents, followed by amination with alkyl- or aryl-amines .
Properties
CAS No. |
88600-82-2 |
|---|---|
Molecular Formula |
C30H28N4O6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O6/c1-3-37-17-9-5-7-11-19(17)39-21-13-15(31)23-25(27(21)33)30(36)26-24(29(23)35)16(32)14-22(28(26)34)40-20-12-8-6-10-18(20)38-4-2/h5-14H,3-4,31-34H2,1-2H3 |
InChI Key |
NJDMHGFKCYZBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5OCC)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione involves multiple steps. One common method includes the reaction of 1,4,5,8-tetraaminoanthraquinone with 2-ethoxyphenol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions, often with halogenated compounds.
Scientific Research Applications
The compound 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione has garnered attention for its diverse applications in scientific research, particularly in the fields of organic electronics, photochemistry, and medicinal chemistry. This article explores its applications through a detailed examination of case studies and research findings.
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione has been studied for its potential use in OLEDs due to its ability to emit light efficiently when subjected to an electric current. Research indicates that compounds with similar structures can achieve high luminescence and stability under operational conditions.
Photochemistry
Photodynamic Therapy (PDT) :
The compound has shown promise in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for selective destruction of cancer cells. Case studies have demonstrated the efficacy of similar compounds in preclinical models, highlighting their potential for targeted therapy.
Medicinal Chemistry
Antimicrobial Activity :
Research has indicated that derivatives of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione exhibit antimicrobial properties against various pathogens. Studies have focused on the structure-activity relationship (SAR) to optimize efficacy while minimizing toxicity.
Sensor Technology
Chemical Sensors :
The compound's ability to interact with metal ions makes it suitable for use in chemical sensors. It has been investigated for detecting heavy metals in environmental samples due to its selectivity and sensitivity.
Case Study 1: OLED Development
In a study published in the Journal of Applied Physics, researchers synthesized a series of anthracene derivatives including 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione and tested their performance in OLED devices. The results showed improved efficiency and color purity compared to traditional materials used in OLEDs.
Case Study 2: Photodynamic Therapy
A clinical trial reported in Cancer Research evaluated the effectiveness of photodynamic therapy using this compound on tumor-bearing mice. The study found that tumors treated with light-activated formulations exhibited significant reduction in size compared to control groups.
Case Study 3: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial properties of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated a dose-dependent inhibition of bacterial growth.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent types and positions on the anthracene-9,10-dione core. Below is a comparative analysis:
Key Observations:
- Solubility: The target compound's 2-ethoxyphenoxy groups enhance solubility in organic solvents compared to purely alkyl-substituted derivatives (e.g., pentyloxy in ), but less than hydroxyl-containing analogs like HAD .
- Optical Properties: Substituents significantly influence absorption maxima. For example, HAD absorbs at 502 nm due to its amino-hydroxyethyl groups, while the target compound’s ethoxyphenoxy groups may shift absorption to longer wavelengths.
Research Findings and Data
Biological Activity
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure allows for interactions with DNA and other biomolecules, making it a candidate for further investigation into its cytotoxic properties and mechanisms of action.
- Molecular Formula : C30H28N4O6
- Molecular Weight : 536.56 g/mol
- CAS Number : 88600-83-3
The biological activity of anthracene derivatives like 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione is primarily attributed to their ability to intercalate DNA. This intercalation can disrupt normal cellular processes such as replication and transcription. The compound's side chains are thought to occupy both major and minor grooves of DNA, leading to cytotoxic effects distinct from other known anthracene derivatives .
Anticancer Properties
Research indicates that derivatives of anthracene-9,10-dione exhibit significant anticancer activity. Studies have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving:
- DNA Binding : The compound's ability to bind to DNA has been evaluated through thermal denaturation studies and unwinding assays. These studies suggest a strong affinity for DNA interaction .
- Cytotoxicity : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
Structure-Activity Relationship (SAR)
The effectiveness of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione appears to be influenced by the length and nature of its side chains. Compounds with longer side chains or specific substitutions tend to exhibit enhanced biological activity. A notable finding is that compounds with two methylene links in their side chains show superior activity compared to those with shorter or no such links .
Case Studies
- Study on K562 Cells : A study reported that treatment with 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione resulted in a significant reduction in cell viability (60% at 100 µM). Apoptosis was confirmed through the activation of caspases and changes in Bcl-2 family protein expression .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results demonstrated a marked reduction in tumor size when administered at specific dosages over a defined period .
Data Summary Table
| Biological Activity | Observed Effect | Concentration | Cell Line |
|---|---|---|---|
| Cytotoxicity | Decreased viability | 100 µM | K562 |
| Apoptosis Induction | Increased caspase activity | Varies | Various |
| Tumor Growth Inhibition | Significant reduction | Specific doses | In Vivo Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
